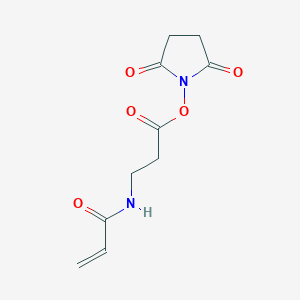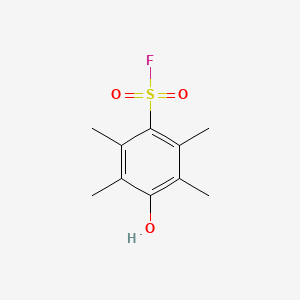
4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, four methyl groups, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Hydroxy-2,3,5,6-tetramethylbenzene. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonyl fluoride group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly serine proteases.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride involves its ability to react with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property is particularly useful in the study of proteases and other enzymes involved in various biochemical pathways.
Comparison with Similar Compounds
Prehnitene (1,2,3,4-tetramethylbenzene): Similar in structure but lacks the sulfonyl fluoride group.
Isodurene (1,2,3,5-tetramethylbenzene): Another isomer with a different arrangement of methyl groups.
Durene (1,2,4,5-tetramethylbenzene): Yet another isomer with a distinct methyl group arrangement.
Uniqueness: 4-Hydroxy-2,3,5,6-tetramethylbenzene-1-sulfonyl fluoride is unique due to the presence of both a hydroxyl group and a sulfonyl fluoride group, which confer distinct reactivity and functional properties. This combination makes it valuable in various chemical and biological applications, setting it apart from its isomers and other similar compounds.
Properties
CAS No. |
63292-94-4 |
|---|---|
Molecular Formula |
C10H13FO3S |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-hydroxy-2,3,5,6-tetramethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO3S/c1-5-7(3)10(15(11,13)14)8(4)6(2)9(5)12/h12H,1-4H3 |
InChI Key |
DLXFZVAPZGXVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


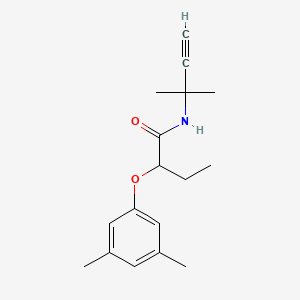
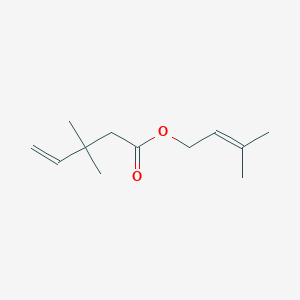
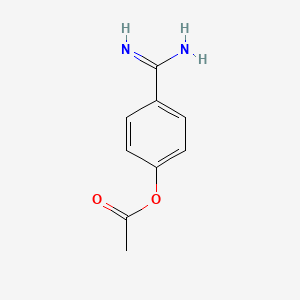
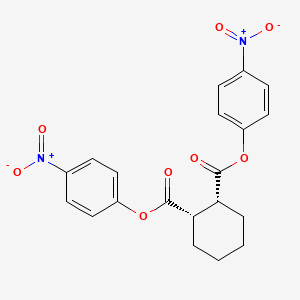

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
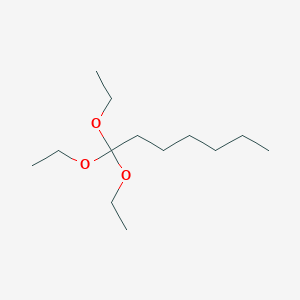
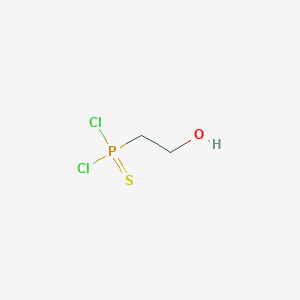
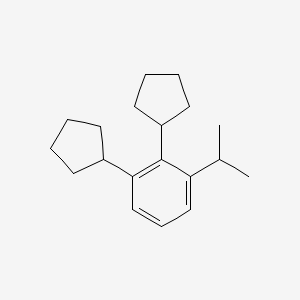

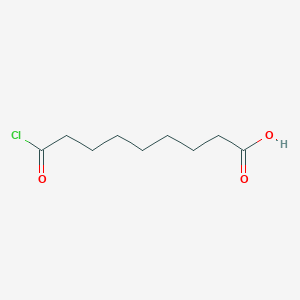

![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)
